2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
Description
This compound features a complex tricyclic core fused with an imidazole-propyl sulfonamide moiety. Its structure combines a 2-azatricyclo[6.3.1.0^{4,12}]dodeca-pentaene system, a sulfonamide group, and a 2-ethyl substituent. Structural elucidation of such compounds often relies on X-ray crystallography facilitated by programs like SHELX, which are critical for resolving complex stereochemistry and confirming synthetic outcomes .
Properties
IUPAC Name |
1-ethyl-N-(3-imidazol-1-ylpropyl)-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-2-23-16-7-8-17(14-5-3-6-15(18(14)16)19(23)24)27(25,26)21-9-4-11-22-12-10-20-13-22/h3,5-8,10,12-13,21H,2,4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSAYXJEVGKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCN4C=CN=C4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, which can be synthesized through the reaction of glyoxal and ammonia .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced derivatives, and substituted sulfonamides .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity against various diseases. Its structural features suggest potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against resistant bacterial strains is particularly noteworthy, which is crucial in the context of increasing antibiotic resistance globally.
Anticancer Activity
Preliminary studies suggest that 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide may inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth.
These findings warrant further investigation to elucidate the precise mechanisms and therapeutic potential in oncology.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells post-treatment.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares functional motifs with other sulfonamide- and imidazole-containing derivatives. Key comparisons include:
Biological Activity
The compound 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide is a complex organic molecule characterized by its unique azatricyclo structure and a sulfonamide group. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₁₈H₂₃N₅O₃S and a molecular weight of approximately 393.42 g/mol. The presence of nitrogen in the azatricyclo structure contributes to its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Azatricyclo Structure | Contains nitrogen atoms in the ring |
| Sulfonamide Group | Imparts potential nucleophilic reactivity |
| Imidazole Moiety | Involved in coordination and hydrogen bonding |
Biological Activity
Preliminary studies indicate that compounds with similar structural features demonstrate a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Research has shown that imidazole derivatives possess significant antimicrobial properties. For instance, studies on 1,3-diazole derivatives reveal their effectiveness against various bacterial strains and fungi . The imidazole ring in this compound is likely responsible for its interaction with microbial targets.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing sulfonamide structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests that our compound may exhibit similar effects.
Anticancer Potential
The unique structure of this compound may also confer anticancer properties. Research indicates that azatricyclo compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . The presence of the imidazole moiety may enhance this activity by interacting with specific cellular targets.
The biological activity of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Receptor Interaction : The imidazole moiety can interact with various receptors, modulating their activity.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Imidazole Derivatives : A review highlighted the antimicrobial efficacy of imidazole derivatives against resistant strains of bacteria and fungi .
- Anti-inflammatory Research : A study demonstrated that sulfonamide compounds significantly reduced inflammation in animal models through the inhibition of COX enzymes .
- Anticancer Activity : Research indicated that azatricyclo compounds exhibited cytotoxic effects on various cancer cell lines, suggesting potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound in academic laboratories?
- Methodological Answer : Synthesis optimization requires a combination of computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation. For example, quantum mechanical modeling can predict transition states and intermediates, while high-throughput screening (HTS) identifies optimal catalysts or solvents. Reaction parameters such as temperature, pH, and solvent polarity should be systematically varied using statistical design of experiments (DoE) to minimize trial-and-error approaches .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Advanced spectroscopic techniques are essential:
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the tricyclic core and imidazole substituents.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis.
- X-ray Crystallography : Resolve stereochemical ambiguities in the azatricyclo framework .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans (CHPs), including:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential sulfonamide decomposition products.
- Waste Disposal : Segregate halogenated and sulfonamide-containing waste as per EPA guidelines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distributions, frontier molecular orbitals (FMOs), and reaction pathways. For example:
- Reactivity with Nucleophiles : Calculate Fukui indices to identify electrophilic centers in the sulfonamide group.
- Solvent Effects : Use COSMO-RS or SMD models to simulate solvent interactions and predict solubility .
Q. What experimental strategies address contradictory data in biological activity assays?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity.
- Dose-Response Curves : Use Hill slope analysis to distinguish specific vs. nonspecific interactions.
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
Q. How can interdisciplinary approaches enhance the development of derivatives with improved pharmacological profiles?
- Methodological Answer : Integrate chemical biology and materials engineering:
- Structure-Activity Relationship (SAR) : Systematically modify the imidazole-propyl side chain and sulfonamide group to optimize target binding.
- Membrane Permeability : Use Franz diffusion cells to evaluate transcellular transport in Caco-2 monolayers.
- Polymer-Based Delivery Systems : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
